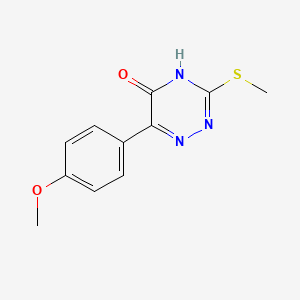

6-(4-Methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-8-5-3-7(4-6-8)9-10(15)12-11(17-2)14-13-9/h3-6H,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOPZSZVCLBBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(NC2=O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol can be achieved through several synthetic routes One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate This intermediate is then cyclized with cyanogen bromide to yield the triazine core

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

6-(4-Methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the triazine core or the methoxyphenyl group, leading to the formation of various derivatives. Common reagents for these reactions include halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the triazine core can produce a variety of substituted triazines.

Scientific Research Applications

6-(4-Methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

For example, in the case of enzyme inhibition, the compound may form a covalent bond with the enzyme’s active site, preventing substrate binding and subsequent catalysis. This inhibition can result in the modulation of metabolic pathways, leading to therapeutic effects such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

D1 (3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol)

- Molecular Formula : C₇H₉N₃OS

- Key Features : Allylsulfanyl (position 3), methyl (position 6), hydroxyl (position 5).

- Activity : Demonstrates efficacy in impairing Klebsiella pneumoniae survival against Tetrahymena predation, likely due to the hydroxyl group’s role in target interaction .

- Comparison : Replacing the methoxyphenyl group (target compound) with a methyl group (D1) reduces molecular weight (183.23 g/mol) and alters bioactivity, suggesting aryl substituents influence target specificity.

D0 (3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine)

- Molecular Formula : C₆H₉N₅S

- Key Features : Methylsulfanyl (position 3), methyl (position 6), amine (position 5).

- Activity : Inactive in bacterial survival assays, highlighting the necessity of the hydroxyl group for bioactivity .

- Comparison : Substituting the hydroxyl group (target compound) with an amine (D0) abolishes activity, emphasizing the hydroxyl’s role in molecular interactions.

3-[(3,4-Dichlorophenyl)methylsulfanyl]-1,2,4-triazin-5-ol

- Molecular Formula : C₁₀H₈Cl₂N₃OS

- Key Features : Dichlorophenylmethyl (position 3), hydroxyl (position 5).

- Activity : Potent FABP4 inhibitor (IC₅₀ = 0.290 µM), demonstrating how electron-withdrawing substituents (e.g., Cl) enhance binding affinity .

- Comparison : The target compound’s methoxyphenyl group (electron-donating) may reduce binding potency compared to dichlorophenyl but improve metabolic stability.

Structural and Functional Data Table

Biological Activity

6-(4-Methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol is a triazine derivative recognized for its diverse biological activities. This compound exhibits potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The structural composition includes a methoxyphenyl group and a methylsulfanyl group attached to the triazine core, which contributes to its reactivity and biological properties.

- Molecular Formula : C11H11N3O2S

- Molecular Weight : 249.29 g/mol

- CAS Number : 538314-91-9

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promising anticancer properties. In cell line studies, it was tested against several cancer types with the following IC50 values:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa (cervical cancer) | <10 |

| MCF-7 (breast cancer) | 11.20–93.46 |

| SKOV-3 (ovarian cancer) | 7.87–70.53 |

These findings highlight its potential as an anticancer therapeutic agent, particularly in targeting specific cancer cell lines.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 15.67 |

| ABTS | 12.34 |

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating metabolic pathways.

- Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways involved in cell growth and survival.

Case Studies

A recent study evaluated the effects of various triazine derivatives, including this compound, on cancer cell lines. The results indicated that compounds with similar structural features demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a novel mechanism of action that warrants further investigation.

Q & A

Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-methoxyphenyl-substituted thioureas with methylsulfanyl-containing precursors under acidic or basic conditions. For example:

- Step 1 : Condensation of 4-methoxybenzaldehyde with thiourea derivatives to form intermediate thiosemicarbazides.

- Step 2 : Cyclization using reagents like HCl or NaOH to form the triazinone core.

- Step 3 : Introduction of the methylsulfanyl group via nucleophilic substitution with methyl disulfide or methylthiolate salts.

Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid) to improve yield (>60%) .

Q. How is the structural integrity of this compound verified experimentally?

Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons from the 4-methoxyphenyl group appear as doublets at δ 7.2–7.8 ppm, while the methoxy group resonates as a singlet at δ 3.8–4.0 ppm.

- ¹³C NMR : The triazine ring carbons are observed at δ 160–170 ppm, with the methylsulfanyl carbon at δ 15–20 ppm.

- IR Spectroscopy : Stretching vibrations for C=S (1050–1150 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 280–290 .

Advanced Research Questions

Q. What computational strategies are used to predict the electronic properties of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level are employed to:

- Map HOMO-LUMO gaps (e.g., 4.2–4.5 eV), indicating redox stability.

- Analyze Mulliken charges to identify nucleophilic/electrophilic sites (e.g., negative charge on the triazine N-atoms).

Experimental validation involves comparing computed IR/NMR spectra with observed data. Discrepancies >5% may suggest solvation effects or crystal packing not modeled in simulations .

Q. How do substituents (e.g., methoxy vs. methylsulfanyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methoxy Group : Electron-donating effects activate the phenyl ring for electrophilic substitution but reduce triazine ring electrophilicity.

- Methylsulfanyl Group : Acts as a leaving group in SN2 reactions (e.g., displacement by amines or alkoxides). Reactivity can be quantified via kinetic studies in polar aprotic solvents (e.g., DMSO), showing rate constants of 10⁻³–10⁻⁴ s⁻¹ at 25°C.

Competing pathways (e.g., oxidation to sulfoxide) require controlled conditions (e.g., inert atmosphere) .

Q. What contradictions exist in reported biological activities of 1,2,4-triazin-5-ol derivatives, and how can they be resolved methodologically?

Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM against S. aureus) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.